Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole derivative characterized by its unique structure, which includes a five-membered ring with two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-4,5-dicarboxylic acid with dimethyl sulfate under basic conditions to form the dimethyl ester . Another approach involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydropyrazoles, which have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials
Wirkmechanismus
The mechanism of action of Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ester functional groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents and exhibits different reactivity and applications
Uniqueness
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate is unique due to its combination of ester functional groups and the ethenyl substituent, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized heterocyclic systems and in various research applications .
Eigenschaften
CAS-Nummer |
875927-41-6 |
---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
dimethyl 2-ethenyl-5-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-5-12-8(10(14)16-4)7(6(2)11-12)9(13)15-3/h5H,1H2,2-4H3 |
InChI-Schlüssel |
DLHOPWPSYAVGPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=O)OC)C(=O)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.